

Application Notes and Protocols for Developing a Cardiotrophin-1 Knockout Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of a Cardiotrophin-1 (CT-1) knockout mouse model. This model is a critical tool for investigating the physiological roles of CT-1 in cardiac development, hypertrophy, and its potential as a therapeutic target in cardiovascular diseases.

Introduction to Cardiotrophin-1

Cardiotrophin-1 (CT-1) is a member of the interleukin-6 (IL-6) cytokine superfamily, known for its potent hypertrophic and cardioprotective effects.[1] Discovered through its ability to induce hypertrophy in cardiac myocytes, CT-1 plays a significant role in cardiac development and the cellular response to stress.[2] It signals through a receptor complex containing the glycoprotein 130 (gp130) subunit, activating downstream pathways such as JAK/STAT, MAP kinase, and PI3 kinase.[1][3] Studies involving the genetic ablation of gp130 in mice have revealed a hypoplastic heart phenotype, suggesting a crucial role for gp130-mediated signaling in normal cardiac development, with CT-1 being a key ligand in this process.[1][2]

Data Presentation: Expected Phenotype of Cardiotrophin-1 Knockout Mice

While specific quantitative data from peer-reviewed publications on the cardiac phenotype of Ctf1 knockout mice are not readily available in structured tables, the known functions of CT-1



and data from related models allow for an expected phenotype to be described. Researchers generating a novel Ctf1 knockout mouse line should aim to collect the following quantitative data to characterize the cardiac phenotype.

Table 1: Cardiac Morphology and Function Parameters

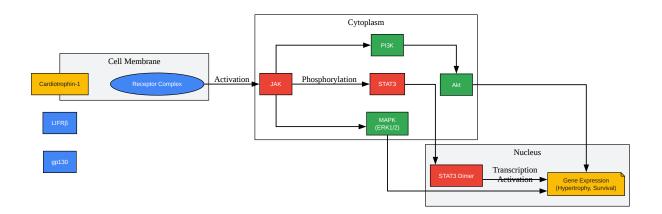
Parameter	Wild-Type (WT)	Heterozygous (HET)	Homozygous Knockout (KO)
Heart Weight (mg)	Data to be collected	Data to be collected	Data to be collected
Body Weight (g)	Data to be collected	Data to be collected	Data to be collected
Heart Weight / Body Weight Ratio (mg/g)	Data to be collected	Data to be collected	Data to be collected
Left Ventricular Ejection Fraction (%)	Data to be collected	Data to be collected	Data to be collected
Left Ventricular Fractional Shortening (%)	Data to be collected	Data to be collected	Data to be collected
Interventricular Septal Thickness at Diastole (mm)	Data to be collected	Data to be collected	Data to be collected
Left Ventricular Posterior Wall Thickness at Diastole (mm)	Data to be collected	Data to be collected	Data to be collected
Left Ventricular Internal Diameter at Diastole (mm)	Data to be collected	Data to be collected	Data to be collected

Table 2: Gene and Protein Expression Analysis



Marker	Wild-Type (WT)	Heterozygous (HET)	Homozygous Knockout (KO)
Ctf1 mRNA (relative expression)	1.0	Data to be collected	Data to be collected
CT-1 Protein (relative abundance)	1.0	Data to be collected	Data to be collected
Atrial Natriuretic Peptide (ANP) mRNA	1.0	Data to be collected	Data to be collected
Brain Natriuretic Peptide (BNP) mRNA	1.0	Data to be collected	Data to be collected

Signaling Pathways and Experimental Workflows Cardiotrophin-1 Signaling Pathway



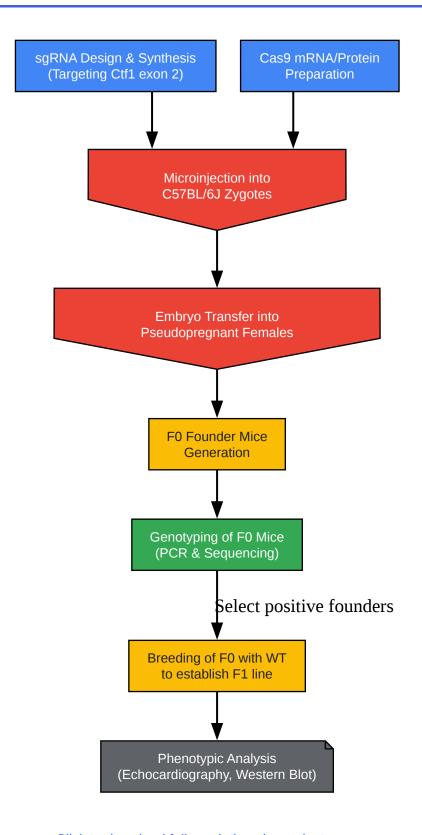


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Caption: Cardiotrophin-1 signaling cascade.

Experimental Workflow for Generating CT-1 Knockout Mice





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- 3. Cardiotrophin-1 in cardiovascular regulation PubMed [pubmed.ncbi.nlm.nih.gov]
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